Fasnall

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fasnall is a thiophenopyrimidine and a selective fatty acid synthase (FASN) inhibitor . It has shown potent anti-tumor activity . FASN is an enzyme that catalyzes the final synthetic step in the fatty acid synthesis pathway . Many tumors are dependent on de novo fatty acid synthesis to maintain cell growth .

Synthesis Analysis

This compound selectively targets FASN through its co-factor binding sites . It was identified from a small-molecule library comprising compounds with structural similarity to any purine or known purine analog scaffold .Molecular Structure Analysis

The molecular formula of this compound is C19H22N4S . Its molecular weight is 338.47 . This compound is a racemate comprising equimolar amounts of ®- and (S)-Fasnall .Chemical Reactions Analysis

This compound has been found to induce profound changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids as well as increasing exogenous palmitate uptake . This is deviated more into neutral lipid formation rather than phospholipids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.47 g/mol . Its molecular formula is C19H22N4S . The CAS number of this compound is 929978-58-5 .科学研究应用

代谢特征建立

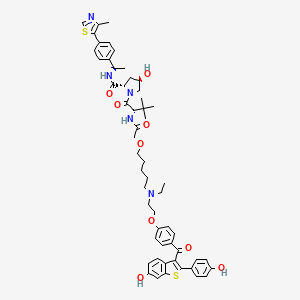

Fasnall 已被用于建立 FASN(脂肪酸合酶)抑制的代谢特征 {svg_1}。这是使用一组药理学抑制剂(包括 this compound)完成的。 FASN 抑制的代谢特征包括丙二酸、琥珀酸、丙二酰辅酶 A、琥珀酰辅酶 A 的积累以及其他代谢紊乱 {svg_2}.

模拟 FASN 抑制

有趣的是,this compound 被发现通过 NADH 积累和随后三羧酸循环代谢物的消耗来模拟 FASN 抑制 {svg_3}。这种独特的特性可能使 this compound 成为研究 FASN 抑制影响的有用工具。

临床前癌症模型

This compound 与其他 FASN 抑制剂一起,在临床前癌症模型中显示出希望 {svg_4}。 尽管还没有被批准用于治疗癌症,但这些发现表明 this compound 在肿瘤学中具有潜在的未来应用 {svg_5}.

抑制非小细胞肺癌和黑色素瘤异种移植

据报道,this compound 在非小细胞肺癌 (NSCLC) 和黑色素瘤小鼠异种移植中均显示出强大的抗肿瘤作用 {svg_6}。这表明 this compound 可能在治疗这些特定类型的癌症中具有潜在的治疗应用。

作用机制

Target of Action

Fasnall primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is a key enzyme in the fatty acid biosynthesis pathway, which is crucial for cell growth and survival, especially in proliferating cancer cells . FASN’s upregulation is often correlated with tumor aggressiveness .

Mode of Action

this compound selectively inhibits FASN through its co-factor binding sites . It is a thiophenopyrimidine that interacts with FASN, leading to significant changes in cellular lipid profiles . This compound also mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites .

Biochemical Pathways

this compound’s inhibition of FASN leads to profound changes in cellular lipid profiles. It sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and promotes exogenous palmitate uptake . This uptake is deviated more into neutral lipid formation rather than phospholipids . The increase in ceramide levels contributes to some extent in the mediation of apoptosis .

Pharmacokinetics

It is known that this compound is well-tolerated and shows efficacy against her2+ breast tumors in vivo , suggesting favorable bioavailability.

Result of Action

this compound has anti-proliferative activity and induces apoptosis in breast cancer cells . It impairs tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It also promotes fatty acid uptake, ceramide, and diacylglycerol accumulation .

安全和危害

未来方向

The future direction of Fasnall research could involve further investigation into its anti-tumor capabilities and its potential use in cancer treatment . Additionally, more research is needed to fully understand the consequences and adaptive responses of acute or chronic inhibition of essential enzymes such as FASN .

生化分析

Biochemical Properties

Fasnall interacts with FASN, inhibiting its activity . This interaction leads to significant changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids . It also increases exogenous palmitate uptake, which is deviated more into neutral lipid formation rather than phospholipids .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. It induces the formation of atypical Stress Granules, characterized by high internal mobility and rapid turnover . These Stress Granules are thought to serve as signaling hubs during stress conditions, regulating apoptosis, production of reactive oxygen species, nucleocytoplasmic transport, kinase signaling, and other vital cellular functions .

Molecular Mechanism

This compound mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites . This mechanism of action is independent of fatty acid synthase inhibition .

Temporal Effects in Laboratory Settings

This compound has been observed to induce the formation of atypical Stress Granules that are transient in nature . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

This compound has been shown to impair tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It does not reproduce neurological side effects in mice reported for other Complex I inhibitors .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway, where it inhibits the activity of FASN . This leads to an accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations .

Subcellular Localization

This compound has been shown to induce the formation of Stress Granules , which are membraneless ribonucleoprotein compartments that form transiently during stress in most cell types . Fasn, the target of this compound, is not a part of these Stress Granules .

属性

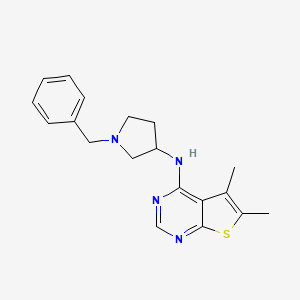

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXRMURGJRAOCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)